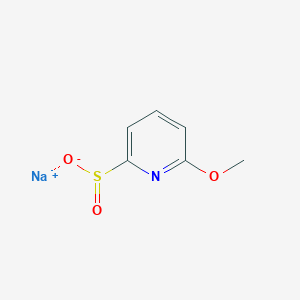

Sodium 6-methoxypyridine-2-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 6-methoxypyridine-2-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is a sodium salt derivative of 6-methoxypyridine-2-sulfinic acid. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is used as a nucleophilic coupling partner in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-methoxypyridine-2-sulfinate typically involves the reaction of 6-methoxypyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methoxypyridine-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It participates in nucleophilic substitution reactions to form carbon-sulfur bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using conditions such as Suzuki-Miyaura coupling.

Major Products

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Aryl sulfides and other sulfur-containing organic compounds.

Scientific Research Applications

Sodium 6-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-methoxypyridine-2-sulfinate involves its role as a nucleophilic reagent. It reacts with electrophilic substrates to form carbon-sulfur bonds. The sulfinic acid group acts as a nucleophile, attacking electrophilic centers in the substrate. This reaction is often catalyzed by transition metals such as palladium, which facilitate the formation of the carbon-sulfur bond .

Comparison with Similar Compounds

Similar Compounds

- Sodium pyridine-2-sulfinate

- Sodium 6-methylpyridine-2-sulfinate

- Sodium trifluoromethanesulfinate

Comparison

Sodium 6-methoxypyridine-2-sulfinate is unique due to the presence of a methoxy group at the 6-position of the pyridine ring. This structural feature imparts different electronic properties compared to other sulfinates, influencing its reactivity and selectivity in chemical reactions. For example, sodium pyridine-2-sulfinate lacks the methoxy group, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions .

Biological Activity

Sodium 6-methoxypyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxy group at the 6-position and a sulfinate group at the 2-position. Its molecular formula is C7H8NNaO3S. The unique arrangement of substituents on the pyridine ring enhances its reactivity, making it a valuable compound in synthetic chemistry.

Synthesis

The synthesis of this compound typically involves the sulfonation of 6-methoxypyridine. A common method includes:

- Starting Material : 6-Methoxypyridine.

- Reagents : Sulfur trioxide or chlorosulfonic acid.

- Procedure :

- Dissolve 6-methoxypyridine in an appropriate solvent.

- Add sulfur trioxide slowly while maintaining low temperatures to prevent decomposition.

- Allow the reaction to proceed for several hours before quenching with sodium hydroxide to form the sodium salt.

This method ensures high yields and purity, which are crucial for subsequent biological evaluations.

This compound acts primarily as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. Its ability to form carbon-carbon bonds is particularly advantageous in synthesizing complex organic molecules, including pharmaceuticals. The compound's stability and reactivity make it suitable for various applications in medicinal chemistry, especially in creating derivatives of existing drugs like varenicline and mepyramine .

Case Studies and Research Findings

- Cross-Coupling Reactions : Research has demonstrated that this compound effectively participates in cross-coupling reactions with aryl halides, yielding high-efficiency products. In one study, it was used to synthesize derivatives of varenicline, showcasing its utility in drug development .

- Library Synthesis : A library of compounds was generated using this compound as a building block, which facilitated rapid screening for biological activity against various targets. This approach highlighted the compound's versatility and efficiency compared to traditional methods .

- Stability Studies : Stability tests indicated that this compound could be stored for extended periods without significant degradation, making it an ideal candidate for pharmaceutical applications where long shelf life is essential .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sodium pyridine-3-sulfinate | Pyridine ring with sulfinate group | Lacks methoxy substitution |

| Sodium 5-methoxypyridine-2-sulfinate | Sulfinate at the 2-position | Different position affects reactivity |

| Sodium 5-methoxypyridine-4-sulfinate | Sulfinate at the 4-position | Unique reactivity profile compared to others |

The comparative analysis illustrates how the positioning of substituents on the pyridine ring influences the reactivity and biological potential of these compounds.

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;6-methoxypyridine-2-sulfinate |

InChI |

InChI=1S/C6H7NO3S.Na/c1-10-5-3-2-4-6(7-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

NRLMUVTYPAXAQD-UHFFFAOYSA-M |

Canonical SMILES |

COC1=NC(=CC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.